Leucettinib-21

Kinase binding affinity DYRK1A CLK1

Leucettinib-21 is a clinical-stage DYRK1A/CLK kinase inhibitor selected from 186 analogs through multiparametric evaluation. It delivers DYRK1A IC50=2.4 nM, Kd=0.272 nM, with 468-kinase selectivity profiling completed. The matched inactive isomer (iso-Leucettinib-21) enables rigorous on-target/off-target discrimination. Phase 1 safety/tolerability data available; in vivo efficacy confirmed in Ts65Dn Down syndrome model (0.4 mg/kg oral). Co-crystallized with CLK1 (PDB: 8P08). For programs requiring translational relevance, assay reproducibility, and validated negative controls beyond standard DYRK1A inhibitors.

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
CAS No. 2732859-77-5
Cat. No. B12389899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucettinib-21
CAS2732859-77-5
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1
InChIInChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1
InChIKeyCHQYAWLKOUOTQO-QVYJARAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucettinib-21 (CAS 2732859-77-5): A DYRK/CLK Kinase Inhibitor for Down Syndrome and Alzheimer's Disease Research


Leucettinib-21 (LCTB-21) is a substituted 2-aminoimidazolin-4-one developed as a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and cdc2-like kinases (CLKs) [1]. Inspired by the marine sponge natural product Leucettamine B and derived from extensive structure-activity relationship optimization across 186 synthesized Leucettinib analogs, Leucettinib-21 was selected as a clinical drug candidate following multiparametric evaluations of potency, selectivity, and drug-like properties [1][2]. The compound exhibits potent inhibitory activity against DYRK1A (IC50 = 2.4 nM), DYRK1B (IC50 = 6.7 nM), CLK1 (IC50 = 12 nM), CLK2 (IC50 = 33 nM), and CLK4 (IC50 = 5 nM) in biochemical assays . Leucettinib-21 is currently in Phase 1 clinical trials for cognitive decline associated with Down syndrome and Alzheimer's disease [1][3].

Why Generic DYRK1A Inhibitor Substitution Cannot Replace Leucettinib-21


The DYRK/CLK kinase inhibitor landscape encompasses compounds with widely divergent selectivity fingerprints, binding kinetics, and translational validation status. While multiple DYRK1A inhibitors report nanomolar biochemical IC50 values—including EHT1610 (0.36 nM DYRK1A), harmine, and INDY—these agents differ substantially in their CLK family coverage, off-target profiles, cellular target engagement, and in vivo validation [1][2][3]. Leucettinib-21 distinguishes itself through a unique combination of attributes: subnanomolar binding affinity (Kd = 0.272 nM for DYRK1A), extensive characterization across 468 kinases establishing a defined selectivity window, availability of a chemically matched inactive isomer (iso-Leucettinib-21) enabling rigorous experimental control, and progression to Phase 1 clinical trials with documented human safety/tolerability assessment [1][4]. These features collectively address key procurement considerations—assay reproducibility, availability of validated negative controls, and translational relevance—that cannot be assumed when substituting structurally or pharmacologically distinct DYRK1A inhibitors.

Quantitative Differentiation Evidence for Leucettinib-21 Selection


Binding Affinity Superiority Over First-Generation Leucettine L41

Leucettinib-21 demonstrates markedly enhanced target binding affinity compared to the earlier Leucettine-class inhibitor Leucettine L41, reflecting optimization across 186 synthesized Leucettinib analogs. Surface plasmon resonance measurements reveal Kd values for Leucettinib-21 of 0.272 nM (DYRK1A) and 0.388 nM (CLK1), representing a 26-fold improvement for DYRK1A and a 22-fold improvement for CLK1 relative to Leucettine L41 [1].

Kinase binding affinity DYRK1A CLK1 Surface plasmon resonance Leucettine comparison

Clinical-Stage Validation Distinguishes Leucettinib-21 from Preclinical DYRK1A Inhibitors

Leucettinib-21 is the only DYRK1A inhibitor from the Leucettinib class to have advanced to Phase 1 clinical trials, with an ongoing safety/tolerability study enrolling 120 participants including adults with Down syndrome (n=12) and Alzheimer's disease (n=12) [1][2]. In contrast, Leucettine L41, harmine, EHT1610, and AM30 remain at preclinical investigation stages with no publicly reported clinical trial initiation [3][4][5]. Leucettinib-21 has demonstrated in vivo efficacy correcting memory disorders in the Ts65Dn Down syndrome mouse model following 10-day oral gavage administration (0.4 mg/kg daily) [1][2].

Clinical development Phase 1 trial Translational research Therapeutic candidate Regulatory progression

Chemically Matched Inactive Isomer Provides Definitive Negative Control

Leucettinib-21 benefits from the availability of a chemically matched, kinase-inactive isomer, iso-Leucettinib-21, which differs only in the positioning of nitrogen and sulfur atoms within the benzothiazole ring system. This stereochemical alteration abolishes DYRK1A inhibitory activity: iso-Leucettinib-21 exhibits an IC50 >3-10 μM on DYRK1A compared to 2.4 nM for Leucettinib-21—a >1,250-fold difference in potency [1][2]. Cellular thermal shift assays confirm that Leucettinib-21, but not iso-Leucettinib-21, binds to and stabilizes DYRK1A at temperatures exceeding 52°C [1][3].

Negative control Chemical probe iso-Leucettinib-21 Assay validation Target engagement

Cellular Potency and Synergistic Anti-Leukemic Activity Compared to EHT1610 and AM30

In human Down syndrome acute lymphoblastic leukemia (DS-ALL) cell lines DS-PER962 and DS-PER961, Leucettinib-21 demonstrates cytotoxic efficacy comparable to or exceeding that of other DYRK1A inhibitors EHT1610 and AM30 in 72-hour alamarBlue viability assays [1]. Furthermore, Leucettinib-21 exhibits synergistic anti-leukemic activity when combined with standard-of-care agents: ZIP synergy scores >10 (indicating synergy) were observed with trametinib, ruxolitinib, vincristine, dexamethasone, and L-asparaginase across a 10-dose concentration range (0.01-10 μM) in DS-ALL cell lines [1][2].

DS-ALL Cell viability IC50 Synergy EHT1610 AM30

Cell-Free vs. Cellular DYRK1A Inhibition: Quantitative Target Engagement Window

Leucettinib-21 maintains potent cellular target engagement with a defined shift between biochemical and cellular potency. In HT-22 mouse hippocampal neuronal cells, Leucettinib-21 inhibits endogenous DYRK1A catalytic activity with an IC50 of 36 nM, representing a 15-fold shift from its biochemical DYRK1A IC50 of 2.4 nM . In SH-SY5Y human neuroblastoma cells, Leucettinib-21 (0-10 μM) dose-dependently inhibits phosphorylation of established DYRK1A substrate sites Thr286-cyclin D1 and Thr212-Tau, with concomitant protection of cyclin D1 from proteolytic degradation [1]. This cellular activity profile has been independently validated in human trisomy 21 iPSC-derived neural progenitor cells and cortical neurons [2].

Cellular IC50 Target engagement HT-22 cells Cyclin D1 phosphorylation Tau phosphorylation

Kinase Selectivity Profile Defined Across 468 Kinases

Leucettinib-21's selectivity has been extensively characterized across a panel of 468 kinases at 1 μM concentration, establishing a defined selectivity window [1]. The compound weakly inhibits DYRK2, DYRK3, DYRK4, and CLK3 (IC50 range 200-1,000 nM) and shows only weak inhibition of a limited set of additional kinases including RPS6KA4, CDK7, and DMPK . This selectivity profile distinguishes Leucettinib-21 from broader-spectrum kinase inhibitors and provides a documented off-target landscape essential for interpreting biological effects. Radiometric, fluorescence, interaction, thermal shift, and residence time assays collectively validated this selectivity fingerprint [1][2].

Kinase selectivity Off-target profiling DYRK CLK Selectivity window

Recommended Research Applications for Leucettinib-21 Procurement


Down Syndrome and Alzheimer's Disease Translational Research

Leucettinib-21 is optimized for translational neuroscience studies targeting DYRK1A-mediated cognitive dysfunction. The compound has demonstrated in vivo efficacy correcting memory disorders in the Ts65Dn Down syndrome mouse model (0.4 mg/kg oral gavage daily for 10 days) and reduces DYRK1A activity in human trisomy 21 iPSC-derived neural progenitor cells and cortical neurons [1][2]. With Phase 1 clinical safety/tolerability data available and an ongoing 120-participant trial including DS and AD cohorts, Leucettinib-21 offers superior translational relevance compared to preclinical-stage DYRK1A inhibitors [1].

Chemical Probe Studies Requiring Rigorous Target Validation

For research programs requiring definitive DYRK1A target engagement validation, Leucettinib-21 paired with its matched inactive isomer iso-Leucettinib-21 provides an optimized chemical probe system. Cellular thermal shift assays confirm Leucettinib-21 binds and stabilizes DYRK1A at >52°C, while iso-Leucettinib-21 shows no binding, enabling clean discrimination of on-target versus off-target effects [1][2]. This probe pair has been validated in multiple cellular contexts including HT-22 hippocampal neurons (cellular IC50 = 36 nM) and SH-SY5Y neuroblastoma cells (inhibition of p-Thr286-cyclin D1 and p-Thr212-Tau) [1][2].

Oncology Studies Evaluating DYRK1A Inhibition in Hematologic Malignancies

Leucettinib-21 demonstrates anti-leukemic activity in DS-ALL models and exhibits synergistic effects (ZIP scores >10) when combined with standard agents trametinib, ruxolitinib, vincristine, dexamethasone, and L-asparaginase [1][2]. The compound's cytotoxicity has been benchmarked against EHT1610 and AM30 in DS-PER962 and DS-PER961 cell lines, providing a comparative efficacy baseline for oncology-focused DYRK1A research [1]. The defined selectivity profile across 468 kinases, including limited inhibition of CDK7, supports interpretation of anti-proliferative effects .

Structure-Based Drug Design and Kinase Selectivity Profiling

Leucettinib-21 has been co-crystallized with CLK1 (PDB: 8P08) and modeled in the DYRK1A active site, providing atomic-resolution binding mode information valuable for structure-activity relationship studies and computational modeling [1][2]. The compound's comprehensive 468-kinase profiling dataset establishes a reference selectivity fingerprint for benchmarking new DYRK/CLK inhibitors . Procurement of Leucettinib-21 alongside its inactive isomer iso-Leucettinib-21 supports comparative crystallography and binding mode validation efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucettinib-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.